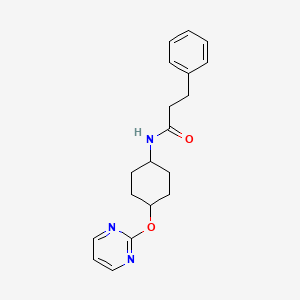

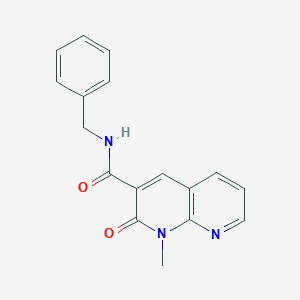

2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives with antitumor activities. These compounds are characterized by a benzene ring bonded to a sulfonamide group and various substituents that can significantly affect their biological activity.

Synthesis Analysis

The synthesis of related compounds involves the reaction of different amines with substituted benzenesulfonyl cyanamide potassium salts. For instance, in the first paper, a series of novel 2-benzylthio-4-chloro-5-R1-benzenesulfonamides were synthesized by reacting these potassium salts with 2-aminophenols, 2-aminothiophenol, and o-phenylenediamines . The second paper describes the synthesis of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the benzene ring and the sulfonamide nitrogen can lead to variations in anticancer activity. For example, the presence of a carbamoyl substituent at position 5 in the compounds studied in the first paper was associated with significant antitumor activity . Similarly, the introduction of a naphthyl moiety in the second paper's compounds was found to contribute to their anticancer activity . These findings suggest that the molecular structure of this compound would be an important factor in its potential biological effects.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the aromatic ring and the sulfonamide group. In the first paper, compounds with a carbamoyl substituent were further dehydrated to form corresponding nitriles . This indicates that the compound may also undergo similar chemical transformations, which could be exploited to generate a variety of related compounds with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are essential for their practical application as therapeutic agents. The second paper discusses the metabolic stability of the synthesized compounds, indicating that certain substituents can increase this stability . This information is relevant for the development of this compound, as its physical and chemical properties would need to be optimized for better therapeutic efficacy and safety.

Scientific Research Applications

Synthesis and Biological Activity

- A study on the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including sulfonyl and acid chlorides, showcased their in vitro antibacterial and antifungal activities. One compound exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of such derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).

Anticancer and Enzyme Inhibition

Research involving d10 metal complexes based on modified benzenesulfonamide acid demonstrated structure diversity, luminescence, and antibacterial properties. The study highlights the therapeutic potential of sulfonamide derivatives in cancer treatment through their photoluminescence properties (Feng et al., 2021).

Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were discovered as effective inhibitors of carbonic anhydrase I, II, IX, and XII isoforms, with significant implications for anticancer and antimetastatic therapies. This research underscores the utility of sulfonamide derivatives in designing selective inhibitors for therapeutic applications (Lolak et al., 2019).

Molecular Structure and Design

- The synthesis and antibacterial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for use as antimicrobial agents against Gram-positive bacteria was studied. This indicates the role of sulfonamide derivatives in developing new antimicrobial strategies (Unnamed Authors, 2019).

Herbicide Application

- Studies on chlorsulfuron, a compound with a sulfonamide group, have explored its mechanism of action as a herbicide for cereals, highlighting the specificity and selectivity of sulfonamide derivatives in agricultural applications (Ray, 1982).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is linked to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing its normal reactions . The compound has shown remarkable selectivity for CA IX over other carbonic anhydrases, such as CA II .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts the shift in metabolism that tumor cells undergo in response to hypoxia, from aerobic respiration to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines , suggesting that it is capable of entering cells and exerting its effects.

Result of Action

The result of the action of this compound is a significant decrease in the proliferation of tumor cells . For instance, the compound has shown significant inhibitory effects against both the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

It’s worth noting that the efficacy of the compound can be influenced by the specific characteristics of the tumor microenvironment, such as hypoxia, which can lead to the overexpression of the compound’s target, ca ix .

properties

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3S/c16-12-3-1-2-4-13(12)24(21,22)18-11-14-17-6-5-15(19-14)20-7-9-23-10-8-20/h1-6,18H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOUSHROLVTIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)

![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)